molecular formula C22H37NO4 B033303 Oleic Acid N-Hydroxysuccinimide CAS No. 81480-40-2

Oleic Acid N-Hydroxysuccinimide

Cat. No. B033303
CAS RN: 81480-40-2
M. Wt: 379.5 g/mol
InChI Key: MAKGRQMFNNEEKW-KTKRTIGZSA-N
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Description

Oleic Acid N-Hydroxysuccinimide ester is a compound that combines oleic acid and N-Hydroxysuccinimide . Oleic acid is an odourless and colourless oil, found in all oils and fats to some extent . N-Hydroxysuccinimide (NHS) is a white solid used as a reagent for preparing active esters in peptide synthesis .


Synthesis Analysis

NHS esters, like Oleic Acid N-Hydroxysuccinimide, are extremely useful for peptide synthesis and the preparation of all kinds of bioconjugates . They can be synthesized by heating succinic anhydride with hydroxylamine or hydroxylamine hydrochloride . The usual strategy employed to prepare these active esters generally relies on the coupling reaction with a carboxylic acid and N-hydroxysuccinimide in the presence of a coupling agent .


Molecular Structure Analysis

The molecular structure of Oleic Acid N-Hydroxysuccinimide ester is a combination of the structures of oleic acid and N-Hydroxysuccinimide. The molecular formula of N-Hydroxysuccinimide is C4H5NO3 . The molecular weight of Oleic Acid N-Hydroxysuccinimide ester is 379.53 .


Chemical Reactions Analysis

NHS esters react with nucleophiles to release the NHS group and create stable amide and imide bonds with primary or secondary amines . The decomposition of NHS may generate succinimide and O2 2– .


Physical And Chemical Properties Analysis

Oleic acid is an odourless and colourless oil . N-Hydroxysuccinimide is a white solid . The properties of Oleic Acid N-Hydroxysuccinimide ester would be a combination of the properties of these two compounds.

Scientific Research Applications

Enhanced Topical Drug Delivery

Oleic Acid N-Hydroxysuccinimide: has been utilized in the development of composite hydrogels with oleic acid-grafted mesoporous silica nanoparticles for enhanced topical delivery of drugs like Doxorubicin . This application leverages the lipid modification of nanoparticles to improve skin penetration and achieve a sustained release profile, which is particularly beneficial for treating localized conditions.

Synthesis of Bioconjugates

The compound is instrumental in the synthesis of bioconjugates by reacting with biomolecules like L-cysteine . These bioconjugates can form surfactant structures with distinct hydrophilic and hydrophobic sections, which are valuable in creating new biodegradable and biocompatible materials for medical applications.

Bioconjugation Techniques

2,5-Dioxopyrrolidin-1-yl oleate: is a key reagent in various bioconjugation techniques. It’s used for protein labeling, surface activation of chromatographic supports, and synthesis of peptides . This versatility makes it a crucial component in biochemical research and diagnostics.

Chemiluminescence Enhancement

In analytical chemistry, Oleic Acid N-Hydroxysuccinimide esters, including 2,5-Dioxopyrrolidin-1-yl oleate, have been reported to enhance chemiluminescence in certain reactions . This property is useful for developing sensitive detection methods in bioassays and environmental monitoring.

Drug Formulation and Stability

The esterification of oleic acid with compounds like N-hydroxysuccinimide leads to the formation of stable esters that can be used in drug formulations. This process helps in improving the stability and solubility of pharmaceutical compounds, thereby enhancing their therapeutic efficacy .

Crosslinking Reagent for Protein-Protein Interactions

As a crosslinking reagent, 2,5-Dioxopyrrolidin-1-yl oleate is used to study protein-protein interactions through crosslinking mass spectrometry (XL-MS) . This application is critical for understanding complex biological processes and developing targeted therapies.

Mechanism of Action

Target of Action

Oleic Acid N-Hydroxysuccinimide, also known as 2,5-Dioxopyrrolidin-1-yl Oleate, is an ester derived from oleic acid and N-hydroxysuccinimide . The primary targets of this compound are proteins and peptides . It serves as a valuable reagent in the synthesis of diverse compounds, including peptides and proteins .

Mode of Action

The compound functions as an acylating agent, facilitating the formation of an ester bond between the carboxyl group of oleic acid and the primary amine of proteins and peptides . This interaction results in the modification of the target molecules, enabling their use in various biochemical applications and organic synthesis .

Biochemical Pathways

It is known that the compound plays a role in the bioconjugation of oleic acid with other molecules, such as l-cysteine . This process can lead to the formation of new biomaterials with marked differences from the precursors .

Pharmacokinetics

It is known that the compound is sensitive to air moisture and water traces in solvents . This suggests that its Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by these factors. The compound is also reported to have high gastrointestinal absorption .

Result of Action

The result of the action of Oleic Acid N-Hydroxysuccinimide is the formation of new bioconjugates. These bioconjugates can be used in various applications, including protein labeling, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .

Action Environment

The action, efficacy, and stability of Oleic Acid N-Hydroxysuccinimide can be influenced by environmental factors such as air moisture and water traces in solvents . These factors can lead to the hydrolysis of the compound, potentially affecting its reactivity and the yield of the reactions it is involved in .

Safety and Hazards

N-Hydroxysuccinimide can cause skin irritation and serious eye damage . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, contact with skin, eyes or clothing, ingestion and inhalation, and keep containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

Oleic acid-based nanosystems have been studied for mitigating acute respiratory distress syndrome in mice through neutrophil suppression . This suggests potential future directions in the use of Oleic Acid N-Hydroxysuccinimide in the field of medicine and drug delivery systems.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h9-10H,2-8,11-19H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKGRQMFNNEEKW-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oleic Acid N-Hydroxysuccinimide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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